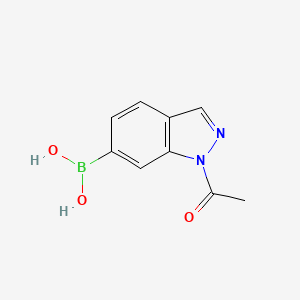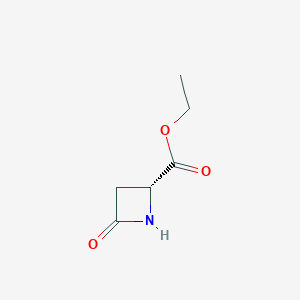
Ethyl (2R)-4-oxoazetidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R)-4-oxoazetidine-2-carboxylate is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-4-oxoazetidine-2-carboxylate typically involves the cyclization of suitable precursors. One common method is the reaction of ethyl 2-amino-3-oxobutanoate with a suitable dehydrating agent to form the azetidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2R)-4-oxoazetidine-2-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: 4-oxoazetidine-2-carboxylic acid and ethanol.
Reduction: Ethyl (2R)-4-hydroxyazetidine-2-carboxylate.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (2R)-4-oxoazetidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of β-lactam antibiotics and other bioactive molecules.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic compounds.
Biological Studies: Investigated for its potential as an enzyme inhibitor or modulator.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl (2R)-4-oxoazetidine-2-carboxylate involves its interaction with biological targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry for antibiotic development.
Comparaison Avec Des Composés Similaires
Ethyl (2R)-4-oxoazetidine-2-carboxylate can be compared with other azetidinones and β-lactams:
Ethyl 4-oxoazetidine-2-carboxylate: Similar structure but different stereochemistry.
Penicillin: A well-known β-lactam antibiotic with a different side chain.
Cephalosporin: Another class of β-lactam antibiotics with a six-membered dihydrothiazine ring.
Uniqueness
This compound is unique due to its specific stereochemistry and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
91815-13-3 |
|---|---|
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
ethyl (2R)-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-2-10-6(9)4-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 |
Clé InChI |
KADNUXXOMWGVIL-SCSAIBSYSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CC(=O)N1 |
SMILES canonique |
CCOC(=O)C1CC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol](/img/structure/B13468725.png)
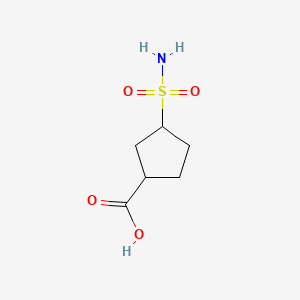
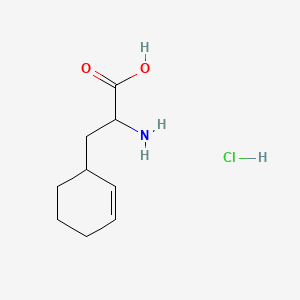
![4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane](/img/structure/B13468744.png)


![6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468759.png)
![3,5-Dibromo-4-[(but-3-en-1-yloxy)methyl]pyridine](/img/structure/B13468773.png)

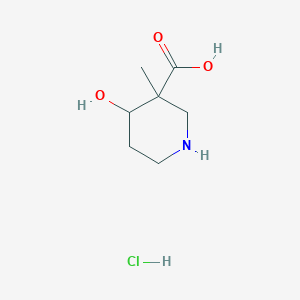
![5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13468788.png)
![8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride](/img/structure/B13468791.png)
